molecular formula C10H16ClF2NO2 B6171773 ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride CAS No. 2763760-22-9

ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride

Cat. No.: B6171773
CAS No.: 2763760-22-9
M. Wt: 255.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride: is a chemical compound characterized by its unique bicyclic structure containing fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of appropriately substituted linear precursors under acidic conditions. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the formation of the desired bicyclic structure.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme inhibition and receptor binding.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 8-Azabicyclo[3.2.1]octane: This compound lacks the fluorine atoms present in ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride, resulting in different chemical and biological properties.

  • Ethyl 3-azabicyclo[3.2.1]octane-1-carboxylate: This compound has a similar bicyclic structure but without the fluorine atoms, leading to variations in reactivity and applications.

Uniqueness: this compound is unique due to the presence of fluorine atoms, which can significantly alter its chemical behavior and biological activity compared to similar compounds. This fluorination can enhance the compound's stability, lipophilicity, and binding affinity to biological targets.

Properties

CAS No.

2763760-22-9

Molecular Formula

C10H16ClF2NO2

Molecular Weight

255.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.